3-(2-Methyl-1,3-dioxolan-2-yl)aniline

Protecting Group Strategy Selective Deprotection Ketal Hydrolysis

Multi-step synthesis demanding orthogonal protecting group strategies? 3-(2-Methyl-1,3-dioxolan-2-yl)aniline (CAS 51226-14-3) features a 2-methyl ketal that hydrolyzes ~5,000-fold faster than unsubstituted dioxolane, enabling selective deprotection under mild acidic conditions while preserving other acid-labile functionalities. • Selective ketal cleavage under mild acid-preserves sensitive protecting groups in complex molecule construction. • Melting point 72-74°C enables lower-energy melting and improved compatibility with automated solid-dispensing systems. • Increased LogP (~2.07 vs. 1.90 for unsubstituted analog) enhances organic-phase partitioning for streamlined extraction and HPLC purification. Supplied at 95% purity as a solid. Key intermediate in natural product total synthesis (e.g., saphenic acid).

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 51226-14-3
Cat. No. B1296060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1,3-dioxolan-2-yl)aniline
CAS51226-14-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3
InChIKeyZXMQVZUQYHIOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-1,3-dioxolan-2-yl)aniline: Methyl-Ketal Protected Aniline Building Block


3-(2-Methyl-1,3-dioxolan-2-yl)aniline (CAS 51226-14-3) is an aromatic amine featuring a 2-methyl-1,3-dioxolane ring as a ketal protecting group for the corresponding ketone [1]. The compound is typically supplied as a solid with a melting point of 72-74°C and a boiling point of 319.5°C at 760 mmHg [1]. Commercial preparations are commonly available at 95% purity for research and development applications . The 2-methyl substitution on the dioxolane ring distinguishes it from unsubstituted dioxolane-protected anilines, imparting unique reactivity and physicochemical properties that influence its utility in multi-step organic synthesis.

Protecting Group Strategy Methyl-ketal masked aniline for ketone protection in multi-step synthesis
Selective Deprotection Accelerated acid-catalyzed hydrolysis supports orthogonal protecting group routes
Solid-State Handling Well-defined melting point (72–74°C) facilitates weighing and automated dispensing

3-(2-Methyl-1,3-dioxolan-2-yl)aniline: Why Generic Substitution Fails


While 3-(1,3-dioxolan-2-yl)aniline and other ketal-protected anilines may appear structurally similar, the 2-methyl substitution on the dioxolane ring of 3-(2-methyl-1,3-dioxolan-2-yl)aniline introduces a dramatic difference in acid-catalyzed hydrolysis kinetics—approximately 5,000-fold faster than the unsubstituted dioxolane [1]. This kinetic differentiation is critical for synthetic routes that require orthogonal protecting group strategies or selective deprotection under mild conditions. Additionally, the methyl group alters the compound's melting point, lipophilicity (LogP), and solid-state handling characteristics, rendering direct substitution with non-methylated analogs unreliable for maintaining consistent reaction yields, purification profiles, and downstream processing efficiency.

3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Unsubstituted dioxolane analog
Methyl substitution dramatically accelerates acid-catalyzed hydrolysis
Selective deprotection may fail; orthogonal protecting group strategies may be compromised
Lower, narrower melting range improves solid handling predictability
Higher and broader melting range can introduce handling variability in automated workflows
Increased lipophilicity enhances organic-phase partitioning and reversed-phase retention
Lower lipophilicity may reduce purification efficiency and shift chromatographic profiles

3-(2-Methyl-1,3-dioxolan-2-yl)aniline: Evidence-Based Differentiation


Accelerated Acid-Catalyzed Hydrolysis vs. Unsubstituted Dioxolane

The 2-methyl-1,3-dioxolane moiety present in 3-(2-methyl-1,3-dioxolan-2-yl)aniline undergoes acid-catalyzed hydrolysis at a rate approximately 5,000 times greater than the unsubstituted 1,3-dioxolane ring [1]. In a systematic study of methyl-substituted dioxolanes under aqueous HCl (1:1) conditions, the relative hydrolysis rates were reported as 2,2-dimethyl dioxolane (50,000) > 2-methyldioxolane (5,000) > dioxolane (1) [1].

Acid-Catalyzed Hydrolysis Rate
Class-level
5,000-fold faster (2-methyl vs. unsubstituted dioxolane)
May support orthogonal deprotection strategy; selectivity context to verify
Class-level kinetic data under aqueous HCl; verify in target substrate
Protecting Group Strategy Selective Deprotection Ketal Hydrolysis Organic Synthesis

Melting Point and Solid-State Handling vs. Unsubstituted Analog

3-(2-Methyl-1,3-dioxolan-2-yl)aniline exhibits a melting point range of 72-74°C [1], while the non-methylated analog 3-(1,3-dioxolan-2-yl)aniline (CAS 6398-87-4) displays a significantly higher and broader melting range of 123-191°C . The 51°C minimum melting point difference indicates that the methyl substitution disrupts crystal packing, resulting in a lower-melting solid.

Melting Point
Reported
72–74°C (vs. 123–191°C for unsubstituted analog)
May facilitate weighing, transfer, and automated solid-dispensing workflows
Vendor specification; lot-consistency review advised
Physical Properties Melting Point Solid-State Handling Crystallinity

Enhanced Lipophilicity vs. Non-Methylated Analog

The methyl group at the 2-position of the dioxolane ring increases the calculated octanol-water partition coefficient (LogP) of 3-(2-methyl-1,3-dioxolan-2-yl)aniline to approximately 2.07 [1], compared to 1.90 for the unsubstituted 3-(1,3-dioxolan-2-yl)aniline [2]. This difference of 0.17 LogP units translates to an estimated 1.5-fold increase in lipid solubility under equilibrium conditions.

Lipophilicity (LogP)
Reported
~2.07 vs. 1.90 for non-methylated analog
May enhance reversed-phase purification and extraction efficiency
Calculated LogP; experimental partition coefficient may vary
Lipophilicity LogP Partition Coefficient Medicinal Chemistry

Cost and Purity Profile for Advanced Research Applications

Pricing data from commercial vendors indicates that 3-(2-methyl-1,3-dioxolan-2-yl)aniline (95% purity) is priced at approximately $198 per gram , whereas the structurally similar 3-(1,3-dioxolan-2-yl)aniline (≥95% purity) is available for $73 per gram [1]. This 2.7-fold price premium correlates with the compound's specialized methyl-substituted ketal structure and its documented utility in niche synthetic applications such as the preparation of saphenic acid intermediates [2].

Procurement Cost Profile
Data to verify
~$198/g vs. $73/g for unsubstituted analog (95% purity)
Cost-context review for procurement planning; weigh against synthetic utility
Supplier pricing data; verify current market conditions
Procurement Cost Analysis Purity Specialty Chemical

3-(2-Methyl-1,3-dioxolan-2-yl)aniline: Research and Synthetic Applications


Selective Deprotection for Orthogonal Protecting Group Strategies

The 5,000-fold accelerated hydrolysis rate of the 2-methyl ketal relative to unsubstituted dioxolane [1] enables chemists to selectively cleave the protecting group under mild acidic conditions while preserving other acid-labile functionalities. This property is particularly valuable in complex molecule construction where multiple protecting groups must be sequentially removed.

Low-Melting Solid for Automated Synthesis

With a melting point of 72-74°C [1], this compound melts at a significantly lower temperature than its non-methylated analog (123-191°C) . This physical characteristic reduces the energy required for melting and improves compatibility with automated liquid-handling and solid-dispensing systems, minimizing handling errors in high-throughput experimentation.

Lipophilicity Enhancement for Chromatographic Purification

The increased LogP (~2.07 vs. 1.90 for the unsubstituted analog) [1] translates to better partitioning into organic solvents during liquid-liquid extraction and stronger retention on reversed-phase HPLC columns. This lipophilicity gain can simplify purification of reaction intermediates and final products in medicinal chemistry campaigns.

Saphenic Acid and Phenazine Natural Product Intermediates

This compound has been employed as a key intermediate in the synthesis of saphenic acid (6-(1-hydroxyethyl)-1-phenazinecarboxylic acid) [2], a phenazine natural product with antibiotic activity. The methyl-ketal protected aniline scaffold serves as a versatile building block for constructing diphenylamine precursors, highlighting its utility in natural product total synthesis.

Application
Selection Property
Validation Focus
Selective deprotection for orthogonal strategies
Methyl-ketal hydrolysis selectivity
Orthogonal deprotection condition screening
Low-melting solid for automated synthesis
Melting point and solid-state handling
Automated dispensing reproducibility
Lipophilicity for chromatographic purification
LogP-driven retention
RP-HPLC purification efficiency
Saphenic acid & phenazine intermediate
Aniline building block reactivity
Coupling reaction yield and product purity

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